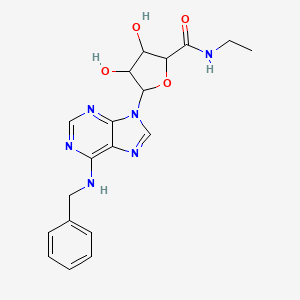
N6-Benzyl-5'-N-ethylcarboxamidoadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-Benzyl-5’-N-ethylcarboxamidoadenosine is a synthetic adenosine analog known for its selective agonistic activity on the A3 adenosine receptor. This compound has garnered significant interest in scientific research due to its potential therapeutic applications, particularly in the fields of immunology and oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6-Benzyl-5’-N-ethylcarboxamidoadenosine typically involves the alkylation of adenosine derivativesThe final step involves deprotection to yield the target compound .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as laboratory synthesis but on a larger scale. This includes the use of automated synthesizers and large-scale reactors to ensure consistency and yield .
Chemical Reactions Analysis
Types of Reactions: N6-Benzyl-5’-N-ethylcarboxamidoadenosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the ribose moiety.
Reduction: Typically used to reduce any oxidized intermediates back to their original state.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various alkylating agents under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
N6-Benzyl-5’-N-ethylcarboxamidoadenosine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of adenosine analogs in various chemical reactions.
Biology: Investigated for its role in modulating cellular signaling pathways, particularly those involving the A3 adenosine receptor.
Medicine: Explored for its potential therapeutic effects in treating conditions such as inflammation, cancer, and cardiovascular diseases.
Mechanism of Action
N6-Benzyl-5’-N-ethylcarboxamidoadenosine exerts its effects primarily through the activation of the A3 adenosine receptor. This receptor is involved in various cellular processes, including the regulation of immune responses and apoptosis. Upon binding to the A3 receptor, the compound triggers a cascade of intracellular signaling events, leading to the modulation of gene expression and protein activity .
Comparison with Similar Compounds
N6-Cyclopentyladenosine: Another selective A3 adenosine receptor agonist.
N6-(3-Iodobenzyl)adenosine-5’-N-methyluronamide: Known for its high affinity for the A3 receptor.
N6-(4-Amino-3-iodobenzyl)adenosine-5’-N-methyluronamide: Exhibits similar receptor selectivity and potency.
Uniqueness: N6-Benzyl-5’-N-ethylcarboxamidoadenosine stands out due to its unique structural modifications, which confer high selectivity and potency for the A3 adenosine receptor. This makes it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C19H22N6O4 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
5-[6-(benzylamino)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C19H22N6O4/c1-2-20-18(28)15-13(26)14(27)19(29-15)25-10-24-12-16(22-9-23-17(12)25)21-8-11-6-4-3-5-7-11/h3-7,9-10,13-15,19,26-27H,2,8H2,1H3,(H,20,28)(H,21,22,23) |
InChI Key |
VVHDYJFDZYHAMR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















